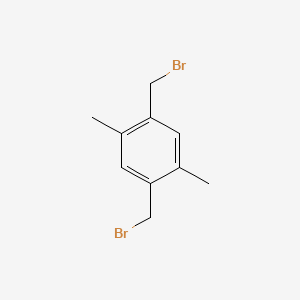

1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Description

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSYLRHTIZVVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CBr)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188661 | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35168-62-8 | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35168-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: A Versatile Linker in Materials Science and Drug Discovery

For Immediate Release

Shanghai, China – January 12, 2026 – This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. With the CAS Number 35168-62-8 , this bifunctional reagent is a cornerstone in the construction of complex molecular architectures, from advanced polymers to novel therapeutic agents.

Introduction: A Bridge Between Molecules

This compound is a halogenated aromatic hydrocarbon featuring a p-xylene core substituted with two bromomethyl groups at the 1 and 4 positions and two methyl groups at the 2 and 5 positions. This specific arrangement of reactive benzylic bromide moieties and sterically influential methyl groups imparts a unique combination of reactivity and structural definition, making it a highly valuable building block in organic synthesis.

The presence of two reactive sites allows it to act as a rigid linker, covalently connecting two molecular entities with a defined spatial orientation. This property is of paramount importance in fields ranging from supramolecular chemistry and materials science to the rational design of bioactive compounds in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value |

| CAS Number | 35168-62-8 |

| Molecular Formula | C₁₀H₁₂Br₂ |

| Molecular Weight | 292.01 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 159.0-163.0 °C |

| Solubility | Soluble in many organic solvents, slightly soluble in water. |

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent bromomethyl groups (CH₂Br) around δ 4.5-4.7 ppm. The two equivalent aromatic protons would appear as a singlet in the aromatic region (δ 7.0-7.5 ppm), and the two equivalent methyl groups (CH₃) would also present as a singlet, likely in the range of δ 2.2-2.5 ppm.

-

¹³C NMR: The spectrum would feature distinct signals for the bromomethyl carbons (around δ 30-35 ppm), the methyl carbons, and the aromatic carbons, with quaternary carbons showing different shifts from the protonated aromatic carbons.

Synthesis and Mechanism: Forging the Building Block

The primary route to this compound is through the radical bromination of the methyl groups of durene (1,2,4,5-tetramethylbenzene). A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride or benzene.

Reaction Mechanism: A Radical Chain Process

The bromination of the benzylic methyl groups proceeds via a free radical chain mechanism. This process is initiated by the homolytic cleavage of the radical initiator, which then abstracts a hydrogen atom from a methyl group on the durene ring to form a stable benzylic radical. This radical then reacts with NBS to form the bromomethyl group and a succinimidyl radical, which continues the chain reaction.

Caption: Free radical chain mechanism for the bromination of durene.

Experimental Protocol: A Step-by-Step Guide

The following is a representative protocol for the synthesis of this compound, adapted from established procedures for similar compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve durene (1,2,4,5-tetramethylbenzene) in a suitable solvent such as carbon tetrachloride or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN to the solution.

-

Reaction Execution: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure this compound as a crystalline solid.

Applications: A Versatile and Rigid Scaffold

The utility of this compound spans multiple scientific disciplines, primarily owing to its ability to act as a rigid and well-defined linker.

Polymer Chemistry and Materials Science

In polymer science, this compound is employed as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] Its rigid aromatic core and the defined length of the linker introduce a degree of order and stability into the polymer network. It is also a key building block in the synthesis of:

-

Functionalized Resins: The bromomethyl groups readily undergo nucleophilic substitution with a variety of nucleophiles, allowing for the introduction of diverse functional groups onto a polymer backbone.[1]

-

Dendrimers: Its bifunctional nature makes it an ideal core molecule for the divergent synthesis of dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery and catalysis.[1]

-

Porous Organic Frameworks (POFs): The rigid structure of the linker is crucial in the construction of POFs, which are crystalline porous materials with potential applications in gas storage, separation, and catalysis.

Sources

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS No. 35168-62-8) is a crystalline aromatic hydrocarbon featuring a p-xylene core symmetrically substituted with two bromomethyl and two methyl groups.[1] This bifunctional electrophile serves as a rigid and versatile building block in synthetic chemistry. The presence of two benzylic bromide moieties, which are excellent leaving groups, makes this compound highly reactive toward nucleophilic substitution. This reactivity, combined with the defined geometry of the central aromatic ring, renders it an invaluable precursor in supramolecular chemistry, polymer science, and as a scaffold for the synthesis of complex organic frameworks and potentially novel therapeutic agents.[2]

This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthesis, and safe handling of this compound, with a focus on its applications and potential in modern chemical research and drug discovery.

Physicochemical and Structural Properties

The compound's structure and key identifiers are fundamental to its application and safety. Its core is a 1,4-disubstituted benzene ring, ensuring a linear and rigid geometry for molecules constructed from it.

Identifiers and Molecular Data

| Property | Value | Reference(s) |

| CAS Number | 35168-62-8 | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene | [3] |

| Molecular Formula | C₁₀H₁₂Br₂ | [2] |

| Molecular Weight | 292.01 g/mol | [2] |

| InChIKey | MUSYLRHTIZVVCB-UHFFFAOYSA-N | [4] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 159.0 - 163.0 °C | [3] |

| Boiling Point | 314.1 °C at 760 mmHg | [4] |

| Density | 1.613 g/cm³ | [4] |

| Solubility | Data for the non-methylated analog, 1,4-bis(bromomethyl)benzene, indicates solubility in hot dioxane and hydrolysis in water. It is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and sparingly soluble in non-polar solvents like hexanes. | [5] |

Crystallographic Data

The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. This information is critical for understanding packing forces and for computational modeling in materials and drug design.

The crystal structure of this compound is monoclinic with the space group P2₁/c. The molecule possesses inversion symmetry in the crystal lattice.[6]

| Crystallographic Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c (No. 14) | [6] |

| a | 8.1816(14) Å | [6] |

| b | 4.4288(7) Å | [6] |

| c | 15.2809(19) Å | [6] |

| β | 93.126(2)° | [6] |

| Volume (V) | 516.10(14) ų | [6] |

| Z | 2 | [6] |

Chemical Reactivity and Synthesis

Core Reactivity: Nucleophilic Substitution

The key to the synthetic utility of this compound lies in the reactivity of its two benzylic C-Br bonds. These bonds are highly susceptible to nucleophilic attack, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This allows for the facile and predictable introduction of a wide range of functionalities.

Common nucleophiles include:

-

Amines (primary and secondary): To form diamine derivatives, which are precursors for macrocycles and ligands.

-

Thiols: To create dithioether linkages, often used in self-assembled monolayers and materials science.

-

Alcohols/Phenols: To form stable diether bonds.

-

Carboxylates: To generate diester compounds.

-

Azides: As a precursor for "click" chemistry via the formation of diazides.

The symmetrical nature of the molecule allows for double substitution reactions to create extended structures, macrocycles, or cross-linked polymers.[2]

Synthesis Protocol

The compound is typically synthesized via the bromomethylation of 1,4-dimethylbenzene (p-xylene). A common and effective procedure involves the reaction with paraformaldehyde and hydrobromic acid.

Experimental Protocol: Synthesis via Bromomethylation [6]

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dimethylbenzene (p-xylene, 15.5 mL), paraformaldehyde (7.7 g), and 48% hydrobromic acid (100 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 48 hours. A white precipitate will form as the reaction proceeds.

-

Work-up: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration.

-

Purification: The crude product can be effectively purified by recrystallization. While the original literature suggests carbon tetrachloride, safer alternatives such as ethyl acetate/hexane or toluene should be explored due to the toxicity and restricted use of CCl₄.[6][7] Dissolve the crude solid in a minimum amount of the hot recrystallization solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified white needles by filtration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The high symmetry of this compound leads to a relatively simple and highly characteristic spectroscopic profile. While direct experimental spectra were not found in the cited literature, the following data is predicted based on the analysis of closely related structures, such as 1,4-bis(bromomethyl)benzene.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, only three unique carbon environments and two unique proton environments are expected.

Predicted ¹H NMR (in CDCl₃):

-

~2.3-2.4 ppm (singlet, 6H): Corresponds to the six equivalent protons of the two methyl groups (-CH₃) on the aromatic ring.

-

~4.5-4.6 ppm (singlet, 4H): Attributed to the four equivalent protons of the two bromomethyl groups (-CH₂Br).

-

~7.2-7.3 ppm (singlet, 2H): Represents the two equivalent protons on the aromatic ring (Ar-H).

Predicted ¹³C NMR (in CDCl₃):

-

~18-20 ppm: Aromatic methyl carbons (-CH₃).

-

~31-33 ppm: Bromomethyl carbons (-CH₂Br).[8]

-

~134-136 ppm: Aromatic C-H carbons.

-

~137-139 ppm: Quaternary aromatic carbons attached to the methyl and bromomethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Predicted Key IR Absorptions (KBr pellet):

-

3000-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1200-1250 cm⁻¹: A strong absorption corresponding to the C-Br stretching vibration.[9]

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,4,5-tetrasubstituted benzene ring pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

Predicted MS Fragmentation:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 290, 292, and 294 in a ~1:2:1 ratio, corresponding to the presence of two bromine atoms. The peak at m/z 292 (C₁₀H₁₂⁷⁹Br⁸¹Br) would be the most intense in the cluster.

-

[M-Br]⁺: A prominent fragment around m/z 211/213 (loss of one bromine radical).

-

[M-CH₂Br]⁺: A fragment corresponding to the loss of a bromomethyl radical.

-

Base Peak: The most stable fragment is often the tropylium-like ion formed after the loss of both bromine atoms or related fragments.

Applications in Research and Development

Polymer and Materials Science

The difunctional nature of this compound makes it an ideal cross-linking agent. It can connect polymer chains to form robust networks, enhancing the thermal and mechanical stability of materials. It is also a key building block for synthesizing functionalized resins, dendrimers, and porous organic frameworks (POFs), which have applications in gas storage, separation, and catalysis.[2]

Supramolecular Chemistry

The rigid, linear geometry of the central p-xylene unit is highly desirable in supramolecular chemistry for the construction of molecular clips, cages, and macrocycles. By reacting it with complementary difunctional nucleophiles, chemists can create large, well-defined structures with specific host-guest binding capabilities.

Potential in Drug Discovery and Medicinal Chemistry

While specific examples in clinical development are scarce, the structural features of this compound make it a highly valuable scaffold for drug discovery.

-

Rigid Linker: In the development of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules, a rigid linker is often required to precisely control the distance and orientation between two active domains (e.g., a warhead and an E3 ligase binder). This compound provides a geometrically defined linker that can be functionalized at both ends.

-

Scaffold for Inhibitor Design: The central ring can serve as a core scaffold from which to build out substituents that interact with biological targets. The two bromomethyl groups act as synthetic handles to introduce diverse chemical functionalities through nucleophilic substitution, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. For example, it could be used to synthesize bis-substituted compounds designed to occupy two adjacent pockets in an enzyme's active site.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: Causes severe skin burns and eye damage (H314).[10] It is a lachrymator and is destructive to the tissues of the mucous membranes and upper respiratory tract.[11]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[12]

-

Handling: Avoid creating dust. Do not breathe dust or mists. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Store locked up.[12]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical building block. Its high reactivity, driven by two benzylic bromide groups, combined with a rigid and symmetrical core structure, makes it an important reagent in the synthesis of advanced polymers, supramolecular assemblies, and porous materials. For medicinal chemists and drug development professionals, it represents a valuable scaffold and linker, offering a geometrically defined platform for creating complex, biologically active molecules. A thorough understanding of its properties, reactivity, and stringent safety requirements is paramount to leveraging its full synthetic potential.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved January 12, 2026, from [Link]

-

Stenutz. (n.d.). 1,4-dibromo-2,5-dimethylbenzene. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene. Retrieved January 12, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. Retrieved January 12, 2026, from [Link]

-

Juan, Z. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955-956. [Link]

-

MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,4-dimethylbenzene. Retrieved January 12, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 35168-62-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,4-dibromo-2,5-dimethylbenzene [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzene, 1,4-dibromo-2,5-dimethyl- [webbook.nist.gov]

- 11. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 13C NMR [m.chemicalbook.com]

- 12. Special Issue “Development and Synthesis of Biologically Active Compounds” [mdpi.com]

An In-Depth Technical Guide to 1,4-Bis(bromomethyl)-2,5-dimethylbenzene: Properties, Synthesis, and Applications in Advanced Material and Pharmaceutical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1,4-Bis(bromomethyl)-2,5-dimethylbenzene. This bifunctional reagent, built upon a rigid p-xylene core, offers significant potential as a versatile building block and crosslinking agent. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol with mechanistic insights, and explore its applications in materials science and its prospective role in modern medicinal chemistry.

Part 1: Core Physicochemical and Spectroscopic Properties

This compound (CAS No. 35168-62-8) is a substituted aromatic hydrocarbon. Its structure, featuring a central benzene ring with two reactive bromomethyl groups and two sterically hindering methyl groups, dictates its utility as a rigid and well-defined molecular scaffold.

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 35168-62-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂Br₂ | [2][3] |

| Molecular Weight | 292.01 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 159.0 - 163.0 °C | [3] |

| Synonyms | 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene |

The compound is generally soluble in chlorinated organic solvents like dichloromethane and chloroform, as well as hot carbon tetrachloride, but has limited solubility in water, where it is susceptible to hydrolysis over time. It should be stored in a cool, dry place to maintain its integrity.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the bromomethylation of p-xylene (1,4-dimethylbenzene). This method provides a direct route to the desired product.

Experimental Protocol: Bromomethylation of p-Xylene

This protocol is adapted from established procedures for the synthesis of the title compound.[1]

Materials:

-

p-Xylene (1,4-dimethylbenzene)

-

Paraformaldehyde

-

48% Hydrobromic acid (HBr)

-

Carbon tetrachloride (for recrystallization)

Procedure:

-

Set up a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To the flask, add 48% hydrobromic acid (100 mL), paraformaldehyde (7.7 g), and p-xylene (15.5 mL).

-

Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 48 hours.

-

Over the course of the reaction, a white precipitate will form.

-

After 48 hours, cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration and wash it with cold water to remove residual acid.

-

The crude product can be purified by recrystallization from carbon tetrachloride to yield the final product as white needles.

Causality and Mechanistic Insights

The choice of reagents in this synthesis is critical for its success. This is not a free-radical bromination (like those using NBS), but rather an electrophilic substitution reaction known as bromomethylation .

-

Why Paraformaldehyde and HBr? This combination generates the reactive electrophile in situ. Paraformaldehyde, a polymer of formaldehyde, depolymerizes in the hot acidic medium to provide formaldehyde. Formaldehyde is then protonated by the strong acid (HBr), and subsequent loss of water generates a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or its bromide equivalent.

-

The Electrophile's Role: The electron-rich p-xylene ring acts as a nucleophile, attacking the electrophilic species. The two methyl groups on the ring are activating, ortho-, para-directing groups, ensuring the bromomethyl groups are installed at the 2 and 5 positions.

-

Self-Validation: The success of the reaction is evidenced by the formation of a significant amount of white precipitate, as the product is a solid while the starting materials are liquids or in solution. The purity can be confirmed post-recrystallization by melting point analysis, which should align with the literature value (159-163 °C).[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the synthesis process.

Caption: Synthesis workflow for this compound.

Part 3: Applications in Materials Science and Medicinal Chemistry

The core utility of this molecule stems from its two benzylic bromide functional groups. Benzylic bromides are excellent leaving groups in nucleophilic substitution (Sₙ2) reactions, making the molecule a potent dielectrophilic building block.

Established Applications: A Rigid Crosslinker

This compound is primarily used as a crosslinking agent in polymer chemistry and materials science.[3][4] Its rigid, planar structure allows for the creation of well-defined, porous materials.

-

Porous Organic Frameworks (POFs): POFs are a class of materials with high surface areas and permanent porosity, making them suitable for applications like gas storage and chemical separations.[5][6] The title compound can be reacted with various multitopic nucleophiles to form robust, crystalline frameworks.

-

Functionalized Resins and Dendrimers: The molecule's ability to link nucleophilic species makes it ideal for synthesizing complex macromolecular structures like dendrimers or for modifying existing polymers to introduce new reactive sites.[3]

Prospective Applications in Drug Development: A Bifunctional Linker

While direct synthesis of a marketed drug using this specific molecule is not prominently documented, its structural analogs, such as 1,2-, 1,3-, and 1,4-bis(bromomethyl)benzene, are well-established as linkers in medicinal chemistry.[7] This provides an authoritative basis for proposing its use in advanced drug design, where the controlled spacing and rigid orientation of molecular components are paramount. The linker is a critical component that determines the stability, pharmacokinetics, and efficacy of complex drugs like Antibody-Drug Conjugates (ADCs).[8]

The rigid xylene backbone of this compound offers a fixed distance and geometry between two points of attachment, which can be a significant advantage over flexible linkers (like PEG chains) in certain applications.[9]

Hypothetical Application: Linker for an Antibody-Drug Conjugate (ADC)

In an ADC, a linker connects a monoclonal antibody (which targets a specific cancer cell) to a potent cytotoxic payload. Our molecule could serve as the core of a linker system. The two bromomethyl groups would be reacted sequentially with a payload-attachment moiety and an antibody-conjugation moiety. The additional methyl groups on the benzene ring provide steric bulk, which could shield the linker from enzymatic degradation, potentially increasing the ADC's stability in circulation.

The logical relationship of the components in such a hypothetical ADC is diagrammed below.

Caption: Logical structure of a hypothetical Antibody-Drug Conjugate (ADC).

Part 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as causing severe skin burns and eye damage. It is a lachrymator (induces tears) and is destructive to the mucous membranes and upper respiratory tract.

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents.

Conclusion

This compound is a highly valuable bifunctional building block. Its rigid aromatic core and two reactive bromomethyl groups make it an excellent choice for creating well-defined structures in materials science, particularly in the synthesis of porous organic frameworks. For drug development professionals, its potential as a rigid linker, drawing parallels from its close structural analogs, opens avenues for its use in designing sophisticated therapeutic constructs like ADCs, where precise control over molecular architecture is essential for efficacy and stability. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in both foundational research and advanced applications.

References

-

De Gruyter. (2025). The crystal structure of this compound, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Retrieved from [Link]

-

LookChem. (n.d.). Cas 35168-62-8, 1,4-BIS(BROMOMETHYL). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ren, H., et al. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. Journal of Materials Chemistry, 21, 10348-10353. Retrieved from [Link]

-

Wang, Y., et al. (2019). Porous Organic Frameworks: Advanced Materials in Analytical Chemistry. Angewandte Chemie International Edition, 58(16), 5294-5305. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Bis(bromomethyl)benzene. PubChem Compound Database. Retrieved from [Link]

-

Walewska, A., et al. (2018). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. Frontiers in Chemistry, 6, 54. Retrieved from [Link]

-

Wang, L., et al. (2018). Amino acid assisted templating synthesis of hierarchical zeolitic imidazolate framework-8 for efficient arsenate removal. Nanoscale, 10(38), 18271-18279. Retrieved from [Link]

-

Liew, S. Y., et al. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(7), 875. Retrieved from [Link]

-

Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 518-529. Retrieved from [Link]

-

Zheng, Z., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem. Retrieved from [Link]

-

Tăbăcaru, A., et al. (2011). Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. Inorganic Chemistry, 50(22), 11506-11513. Retrieved from [Link]

-

Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Retrieved from [Link]

-

Wang, S., et al. (2022). Porous organic framework membranes based on interface-induced polymerisation: design, synthesis and applications. Chemical Science, 13(15), 4218-4232. Retrieved from [Link]

-

Wang, X., et al. (2018). Synthesis of zeolitic imidazolate framework-8 on polyester fiber for PM2.5 removal. Materials Research Express, 5(11), 115022. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Porous Organic Frameworks: Advanced Materials in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Bis(bromomethyl)-2,5-dimethylbenzene melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of this compound (CAS No. 35168-62-8), with a specialized focus on its melting and boiling points. Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the causality behind experimental choices, establish self-validating protocols for ensuring data integrity, and address the specific challenges associated with the thermal analysis of this reactive intermediate.

Introduction and Compound Profile

This compound, also known as 2,5-Bis(bromomethyl)-p-xylene, is a bifunctional aromatic halide. Its structure, featuring a p-xylene core with two reactive bromomethyl groups, makes it a valuable and versatile building block in organic synthesis.[1] It is widely employed as a crosslinking agent in polymer chemistry and as a key intermediate for creating larger, complex molecules such as functionalized resins, dendrimers, and porous organic frameworks.[2][3] The two benzylic bromide moieties are highly susceptible to nucleophilic substitution, providing efficient pathways for linking molecular structures.[2][3]

A precise understanding of its physical properties, particularly its melting and boiling points, is paramount for its effective use in synthesis, purification, and material processing. These parameters dictate reaction conditions, purification strategies (like recrystallization), and define the compound's thermal stability limits.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data serves as a critical baseline for all experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 35168-62-8 | [2][4] |

| Molecular Formula | C₁₀H₁₂Br₂ | [2] |

| Molecular Weight | 292.01 g/mol | [2] |

| Appearance | White to light yellow/orange powder or crystals | |

| Melting Point | 159.0 - 163.0 °C | [2][5] |

| Boiling Point | Not experimentally reported; prone to decomposition. | N/A |

| Synonyms | 2,5-Bis(bromomethyl)-p-xylene, 2,5-Dimethyl-1,4-bis(bromomethyl)benzene |

Melting Point Determination: Theory and Protocol

The melting point is one of the most critical indicators of a crystalline solid's purity.[6] For a pure compound, the melting range—the span between the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid—is typically narrow, often within 0.5-1.0°C.[7] The presence of impurities disrupts the crystal lattice, typically causing both a depression of the melting point and a broadening of the melting range.[7]

Causality in Experimental Design

The chosen protocol emphasizes slow, controlled heating and precise sample preparation. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range. Proper sample packing is crucial for efficient and uniform heat transfer from the apparatus to the compound.[6] An initial rapid determination is recommended to find an approximate range, followed by a meticulous, slow measurement to ensure accuracy.[8]

Detailed Experimental Protocol: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument), which offers superior control and safety over traditional oil bath methods.[8]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.[6] If the crystals are large, gently crush them using a mortar and pestle.

-

Take a capillary tube and tap the open end into the powder until a small amount of sample (2-3 mm in height) enters the tube.[8]

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.[8] This prevents air pockets and ensures uniform heating.

-

-

Initial (Rapid) Determination:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating ramp rate (e.g., 10-20 °C/minute).[8]

-

Observe the sample and record the approximate temperature range at which melting occurs. This provides a target for the precise measurement. Let the apparatus cool to at least 20°C below this approximate range.

-

-

Precise (Slow) Determination:

-

Use a fresh sample in a new capillary tube.

-

Set the starting temperature to approximately 15-20°C below the expected melting point (e.g., ~140°C).

-

Set a slow ramp rate of 1-2 °C/minute through the expected melting range.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first droplet of liquid is visible.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

Perform the measurement in triplicate with fresh samples to ensure reproducibility. The results should be consistent.

-

If purity is , a mixed melting point test can be performed.[9] Mix the sample with a known pure standard; if there is no depression in the melting point, the compounds are identical.[9]

-

Visualization: Melting Point Determination Workflow```dot

Caption: Decision logic for thermal analysis of the compound.

Conclusion

This compound is a crystalline solid with a well-defined melting point in the range of 159-163°C . This parameter serves as a reliable indicator of its purity and can be determined accurately using standard laboratory protocols that emphasize slow, controlled heating. Conversely, the compound lacks a reported boiling point at atmospheric pressure, a strong indication of thermal decomposition at elevated temperatures. Direct measurement of a boiling point is inadvisable. For researchers and professionals requiring data on its behavior at high temperatures, thermal analysis techniques such as TGA and DSC are the scientifically appropriate methods to determine its decomposition threshold. This understanding is crucial for the safe handling, storage, and application of this important synthetic intermediate.

References

- MySkinRecipes. This compound.

- Stenutz. 1,4-dibromo-2,5-dimethylbenzene.

- Fisher Scientific. This compound 98.0+%, TCI America™.

- TCI Chemicals. This compound.

- TCI Chemicals. 1,4-Dibromo-2,5-bis(bromomethyl)benzene.

- Benchchem. An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene.

- EXPERIMENT (2)

- The crystal structure of this compound, C10H12Br2.

- JoVE. Video: Boiling Points - Concept.

- LifeChem Pharma. 1-4-bis(Bromomethyl)Benzene.

- Melting point determin

- GeeksforGeeks. Determination of Boiling Point of Organic Compounds.

- Chemistry LibreTexts. 6.

- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Experiment 1 - Melting Points.

- Experiment 1: Melting-point Determin

- MySkinRecipes. This compound.

- experiment (1)

- DETERMIN

- NIST. Benzene, 1,4-dibromo-2,5-dimethyl-.

- Santa Cruz Biotechnology. This compound.

- ResearchGate. A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene.

- ResearchGate. 1,4Bis(bromomethyl)benzene | Request PDF.

- ChemRxiv.

- ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. athabascau.ca [athabascau.ca]

A Technical Guide to the Solubility of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene for Researchers and Drug Development Professionals

Introduction and Physicochemical Profile

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a bifunctional aromatic compound frequently utilized as a crosslinking agent in polymer chemistry and as a building block in the synthesis of functionalized resins, dendrimers, and porous organic frameworks.[1][2] Its dual bromomethyl groups are highly reactive, readily undergoing nucleophilic substitution, which makes it a versatile reagent in organic synthesis.[1][2] Understanding its solubility is paramount for its effective use in these applications, as it dictates reaction kinetics, purification strategies, and overall process efficiency.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 35168-62-8 | [3][4][5] |

| Molecular Formula | C₁₀H₁₂Br₂ | [2][5][6] |

| Molecular Weight | 292.01 g/mol | [2][5][6] |

| Melting Point | 159.0-163.0 °C | [2][3][7] |

| Appearance | White to light yellow/orange powder or crystals | [7] |

| Density | 1.613 g/cm³ | [3] |

The high melting point indicates strong intermolecular forces in the solid state, which will influence its solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[8] This principle is based on the polarity of the solute and the solvent. The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure and Polarity of this compound:

The molecule possesses a symmetrical, non-polar benzene core with two methyl groups. However, the two bromomethyl (-CH₂Br) groups introduce polarity due to the electronegativity difference between carbon and bromine. This gives the molecule a somewhat polar character, although it is still predominantly non-polar.

Predictive Solubility in Common Solvents:

Based on its structure, the solubility of this compound in various solvent classes can be predicted as follows:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the non-polar nature of the benzene ring and methyl groups, the compound is expected to exhibit good solubility in these solvents through van der Waals forces.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents have dipoles but do not have acidic protons.[8] They are likely to be effective at dissolving this compound due to a combination of dipole-dipole interactions and van der Waals forces.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding.[8] The solubility in highly polar protic solvents like water is expected to be very low. In less polar alcohols like ethanol and methanol, it may have limited to moderate solubility.

-

Halogenated Solvents (e.g., Chloroform, Carbon Tetrachloride): These solvents are often good choices for dissolving halogenated organic compounds.

Experimental Determination of Equilibrium Solubility

For precise applications, experimental determination of solubility is crucial. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Experimental Workflow Diagram:

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[8]

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.[8]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It can cause severe skin burns and eye damage and may cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[6][10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2]

Conclusion

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

De Gruyter. (2025). The crystal structure of this compound, C10H12Br2. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 35168-62-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound | 35168-62-8 | TCI EUROPE N.V. [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. echemi.com [echemi.com]

- 11. synquestlabs.com [synquestlabs.com]

1,4-Bis(bromomethyl)-2,5-dimethylbenzene ¹H NMR and ¹³C NMR spectra

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Introduction: Structural Elucidation of a Key Building Block

This compound is a symmetrically substituted aromatic compound frequently employed as a building block in organic synthesis, particularly in the construction of larger molecular architectures such as polymers and macrocycles. Its utility stems from the two reactive benzylic bromide functional groups. For researchers and drug development professionals, unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing precise information about the molecular framework in solution.

This guide serves as a technical deep-dive into the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecule's electronic and symmetric properties and its resulting spectral features.

Part 1: Molecular Symmetry and its NMR Implications

The key to interpreting the NMR spectra of this compound lies in understanding its high degree of symmetry. The molecule possesses two perpendicular planes of symmetry that pass through the C3-C6 and C1-C4-C2-C5 atoms, respectively. This symmetry dictates that several protons and carbons are chemically and magnetically equivalent, which significantly simplifies the resulting spectra.

-

Proton Environments: There are only three distinct types of protons in the molecule.

-

The two aromatic protons (at C3 and C6) are equivalent.

-

The four protons of the two bromomethyl (-CH₂Br) groups are equivalent.

-

The six protons of the two methyl (-CH₃) groups are equivalent.

-

-

Carbon Environments: There are five distinct types of carbon atoms.

-

The two aromatic carbons bearing a hydrogen (C3 and C6) are equivalent.

-

The two aromatic carbons bearing a methyl group (C2 and C5) are equivalent.

-

The two aromatic carbons bearing a bromomethyl group (C1 and C4) are equivalent.

-

The two carbons of the bromomethyl (-CH₂Br) groups are equivalent.

-

The two carbons of the methyl (-CH₃) groups are equivalent.

-

This high level of symmetry leads to a simplified NMR spectrum with fewer signals than would be expected for a less symmetrical isomer.

Caption: Molecular structure of this compound with equivalent proton and carbon environments highlighted.

Part 2: Experimental Protocol for High-Resolution NMR

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation. The following protocol is a self-validating system designed to minimize artifacts and ensure spectral accuracy.

Step-by-Step Sample Preparation

-

Material Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient.[1] For the less sensitive ¹³C NMR, a more concentrated sample of 20-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is an excellent choice for nonpolar organic molecules like this one.[2] Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[2][3]

-

Dissolution and Internal Standard: In a small, clean vial, dissolve the weighed sample in the deuterated solvent.[1] Add a small amount of an internal reference standard, such as tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[3]

-

Filtration: It is critical to remove any solid particulates, as they disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

-

Final Check: Ensure the sample height in the tube is between 4-5 cm.[2] Cap the tube securely, and carefully wipe the outside with a lint-free tissue and isopropanol or acetone to remove any dust or fingerprints before inserting it into the spectrometer.[2][4]

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Part 3: Spectral Analysis and Interpretation

The combination of electron-donating methyl groups and electron-withdrawing bromomethyl groups creates a distinct electronic environment that is reflected in the NMR chemical shifts.

¹H NMR Spectrum

The ¹H NMR spectrum is remarkably simple, showing only three signals, all of which are singlets.

-

Aromatic Protons (Hₐ): The two equivalent aromatic protons are expected in the range of δ 7.0-7.5 ppm . Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[5] The precise shift is a balance between the shielding effect of the electron-donating methyl groups and the deshielding effect of the electron-withdrawing bromomethyl groups. The signal appears as a singlet because there are no adjacent, non-equivalent protons with which to couple.

-

Benzylic Protons (Hₑ): The four equivalent protons of the two -CH₂Br groups resonate significantly downfield, typically around δ 4.5 ppm . For comparison, the analogous protons in p-bis(bromomethyl)benzene appear at δ 4.48 ppm.[6] This downfield shift is caused by the strong deshielding effect of the adjacent electronegative bromine atom. This signal is a sharp singlet as these protons are equivalent and have no non-equivalent neighboring protons.

-

Methyl Protons (Hₒ): The six equivalent protons of the two methyl groups appear upfield, around δ 2.3 ppm . Benzylic protons on a carbon attached to an aromatic ring typically show up in the 2.0-3.0 ppm range.[5] This signal is also a singlet due to the absence of coupling partners.

The integral ratio of these three peaks will be 2H : 4H : 6H , which simplifies to 1 : 2 : 3 , corresponding to the aromatic, bromomethyl, and methyl protons, respectively.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, corresponding to the five unique carbon environments.

-

Aromatic C-H (C3/C6): These carbons typically resonate in the aromatic region of δ 120-135 ppm .[5]

-

Aromatic C-CH₃ (C2/C5): The carbons attached to the methyl groups will also be in the aromatic region, likely around δ 135-140 ppm .

-

Aromatic C-CH₂Br (C1/C4): The carbons bearing the bromomethyl groups are also in the aromatic region, expected around δ 136-142 ppm . The symmetry of para-disubstituted benzenes with identical groups results in fewer than six aromatic signals.[5][7]

-

Benzylic Carbon (-CH₂Br): This carbon is shifted downfield due to the attached bromine atom. Based on data for p-bis(bromomethyl)benzene (δ 33.0 ppm), this signal is expected around δ 30-35 ppm .[6]

-

Methyl Carbon (-CH₃): The methyl carbons are found in the upfield alkyl region, typically around δ 15-20 ppm .

Part 4: Data Summary

The expected NMR data for this compound in CDCl₃ is summarized below for quick reference.

| Nucleus | Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | Aromatic (Ar-H ) | ~ 7.3 | Singlet | 2H |

| ¹H | Benzylic (-CH₂ Br) | ~ 4.5 | Singlet | 4H |

| ¹H | Methyl (Ar-CH₃ ) | ~ 2.3 | Singlet | 6H |

| ¹³C | Aromatic (C -H) | ~ 132 | - | - |

| ¹³C | Aromatic (C -CH₃) | ~ 137 | - | - |

| ¹³C | Aromatic (C -CH₂Br) | ~ 139 | - | - |

| ¹³C | Benzylic (-C H₂Br) | ~ 32 | - | - |

| ¹³C | Methyl (Ar-C H₃) | ~ 18 | - | - |

Conclusion

The ¹H and ¹³C NMR spectra of this compound are direct reflections of its molecular structure. The high degree of symmetry results in a clean, easily interpretable set of signals. The ¹H spectrum is characterized by three distinct singlets with an integration ratio of 1:2:3, while the ¹³C spectrum shows five signals corresponding to the unique carbon environments. By understanding the interplay of symmetry and electronic effects, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Alberta Department of Chemistry. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Rogue Chem via YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

The Royal Society of Chemistry. Supporting information for "One-pot synthesis of functionalized bis(1,2,3-triazole)s via nucleophilic substitution-double click reactions". [Link]

-

Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

Sources

FT-IR spectrum of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

A-Z

An In-Depth Technical Guide to the FT-IR Spectrum of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS 35168-62-8)[1][2]. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular vibrations that define the compound's unique spectral fingerprint. We will explore the theoretical basis for its infrared absorption, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of the characteristic absorption bands. This guide serves as a critical resource for compound identification, purity assessment, and quality control.

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a p-xylene core structure. Its bifunctional nature, with two reactive bromomethyl groups, makes it a valuable precursor and building block in organic synthesis, particularly in the development of polymers, ligands, and pharmaceutical intermediates. Accurate and reliable characterization of this starting material is paramount to ensure the integrity of subsequent reactions and the quality of the final product.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly sensitive to molecular structure[3]. By measuring the absorption of infrared radiation by a molecule's specific vibrational modes, FT-IR provides a unique "fingerprint," allowing for unambiguous identification and structural elucidation[4][5]. This guide explains the causality behind the spectral features of this compound, grounding the interpretation in the fundamental principles of vibrational spectroscopy.

Molecular Structure and Vibrational Theory

The is dictated by the vibrational modes of its constituent functional groups. For a vibration to be "infrared active," it must induce a change in the molecule's net dipole moment[6]. The key structural components influencing the spectrum are:

-

The 1,2,4,5-tetrasubstituted benzene ring: This rigid core gives rise to characteristic C-H and C=C stretching and bending vibrations.

-

Aliphatic C-H bonds: Found in the methyl (-CH₃) and bromomethyl (-CH₂Br) groups.

-

The C-Br bond: The carbon-bromine bond has a characteristic stretching frequency in the far-infrared or low-wavenumber region.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Aromatic Hydrogens H1 [pos="-2.3,1.25!", label="H"]; H2 [pos="2.3,-1.25!", label="H"];

// Substituents

C7 [pos="2.6,1.25!", label=

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- H1; C5 -- H2; C6 -- C7; C3 -- C8; C1 -- C9; C4 -- C10;

// Double Bonds (Resonance) C1 -- C2 [style=dashed]; C2 -- C3 [style=solid]; C3 -- C4 [style=dashed]; C4 -- C5 [style=solid]; C5 -- C6 [style=dashed]; C6 -- C1 [style=solid]; } } Caption: Molecular structure of this compound.

Experimental Protocol: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a robust and widely used technique for analyzing solid samples via transmission FT-IR[7]. KBr is ideal because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and becomes a clear, solid disk under pressure[8][9].

Rationale: The goal is to uniformly disperse a small amount of the analyte in the KBr matrix to create an optically transparent pellet. This minimizes light scattering and ensures the acquired spectrum is of high quality[10]. The concentration of the sample within the KBr is critical; too little results in a noisy spectrum, while too much causes peak saturation and non-linearity[7].

Step-by-Step Methodology

-

Material Preparation:

-

Use spectroscopy-grade KBr powder, which must be rigorously dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. KBr is hygroscopic, and absorbed water will cause significant interfering peaks (~3400 cm⁻¹ and ~1630 cm⁻¹)[8][10].

-

Thoroughly clean an agate mortar and pestle, die set, and anvils with a solvent like ethanol and ensure they are completely dry to prevent moisture contamination[7][10].

-

-

Sample Grinding and Mixing:

-

Weigh approximately 1-2 mg of this compound and transfer it to the agate mortar.

-

Grind the sample into a fine, consistent powder. This step is crucial to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar[7][8].

-

Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The objective is uniform dispersion, not further grinding of the KBr itself[10].

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the pellet die body.

-

Assemble the die and place it in a hydraulic press.

-

If available, connect the die to a vacuum line to remove trapped air and residual moisture, which can cause the pellet to be opaque[8].

-

Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes[10][11]. This allows the KBr to "cold-flow" and form a transparent disc.

-

Carefully release the pressure and disassemble the die to retrieve the transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample compartment. This is a critical self-validating step to ratio out the instrument's and atmosphere's (H₂O, CO₂) own IR signals.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is automatically generated by ratioing the sample scan against the background scan.

-

dot digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#FFFFFF"]; A [label="Dry KBr Powder"]; B [label="Grind 1-2 mg Sample"]; C [label="Mix Sample with\n100-200 mg KBr"]; D [label="Press Mixture in Die\n(8-10 tons)"]; A -> C; B -> C; C -> D; }

subgraph "cluster_Acq" { label="Spectral Acquisition"; bgcolor="#FFFFFF"; node [fillcolor="#FFFFFF"]; E [label="Collect Background\nSpectrum (No Sample)"]; F [label="Place KBr Pellet\nin Spectrometer"]; G [label="Collect Sample\nSpectrum"]; H [label="Ratio Sample vs.\nBackground"]; E -> G; F -> G; G -> H; }

D -> F [lhead="cluster_Acq"]; H -> I [label="Final FT-IR Spectrum", style=dashed, color="#34A853"]; I [shape=parallelogram, fillcolor="#E8F0FE", label="Data Analysis &\nInterpretation"]; } } Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Detailed FT-IR Spectrum Interpretation

The mid-IR spectrum (4000-400 cm⁻¹) is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹)[12]. The fingerprint region contains complex vibrations that are unique to the molecule as a whole and is critical for confirming identity[5][13].

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Weak-Medium |

| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H in -CH₃ and -CH₂Br) | Medium |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Medium, Variable |

| 1470-1430 | C-H Bend | -CH₂- Scissoring | Medium |

| 1390-1370 | C-H Bend | -CH₃ Symmetric Bending (Umbrella) | Medium |

| ~1210 | C-H Wag | -CH₂Br Wagging | Strong |

| 890-800 | C-H Bend | Out-of-plane bend (two adjacent H atoms) | Strong |

| 700-600 | C-Br Stretch | Carbon-Bromine Bond | Medium-Strong |

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

-

C-H Stretching Vibrations (3100-2850 cm⁻¹): A key diagnostic area is the dividing line at 3000 cm⁻¹[14]. Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons, confirming the presence of the aromatic ring[15][16]. Just below 3000 cm⁻¹, we expect to see absorptions from the sp³ C-H bonds of the methyl and bromomethyl groups[17].

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations, often appearing as a pair of sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹[15][18]. The exact positions and intensities can be influenced by the substitution pattern.

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region is complex but provides the most definitive identification[4][13].

-

C-H Bending Vibrations (1470-1370 cm⁻¹): The scissoring motion of the -CH₂- groups in the bromomethyl substituents is expected around 1470-1430 cm⁻¹. The characteristic symmetric "umbrella" bending of the methyl groups typically appears near 1380 cm⁻¹[17].

-

-CH₂Br Wagging (~1210 cm⁻¹): A strong absorption band around 1220-1210 cm⁻¹ is often observed for compounds containing a -CH₂Br group, such as in p-bis(bromomethyl)benzene[19]. This is a highly useful diagnostic peak.

-

Aromatic C-H Out-of-Plane (OOP) Bending (890-800 cm⁻¹): The position of strong C-H out-of-plane bending bands is highly indicative of the ring's substitution pattern[15]. For a 1,2,4,5-tetrasubstituted ring with two adjacent hydrogen atoms, a strong band is expected in the 840-800 cm⁻¹ range[20].

-

C-Br Stretching (700-600 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the low-frequency region of the spectrum. This band confirms the presence of the bromomethyl functionality.

Applications in Quality Control and Research

-

Identity Confirmation: By comparing the fingerprint region of a synthesized batch against a reference spectrum, one can confirm the identity of this compound with high confidence.

-

Purity Assessment: The absence of unexpected peaks, such as a broad O-H band (~3400 cm⁻¹) from residual alcohol solvent or a C=O band (~1700 cm⁻¹) from oxidation byproducts, indicates high purity.

-

Reaction Monitoring: FT-IR can be used to monitor reactions involving this compound, for instance, by observing the disappearance of the C-Br band as it is substituted in a subsequent synthetic step.

Conclusion

The provides a wealth of structural information. The key diagnostic features include the aromatic C-H stretches just above 3000 cm⁻¹, the aliphatic C-H stretches just below it, the characteristic aromatic ring skeletal vibrations, and a highly informative fingerprint region. Of particular note are the strong absorptions corresponding to the -CH₂Br wagging motion and the C-H out-of-plane bending, which confirms the substitution pattern. When acquired using a validated protocol like the KBr pellet method, the FT-IR spectrum serves as a rapid, reliable, and definitive tool for the identification and quality assessment of this important chemical intermediate.

References

-

Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

International Labmate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

The Royal Society of Chemistry. (2012). Supporting information for PCCP. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- The Royal Society of Chemistry. (2008). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Bruker. (n.d.). Application Note AN # 59 Identification of brominated flame retardants in polymers. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

-